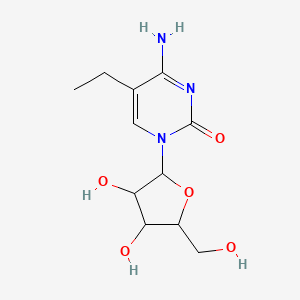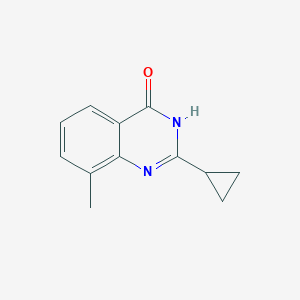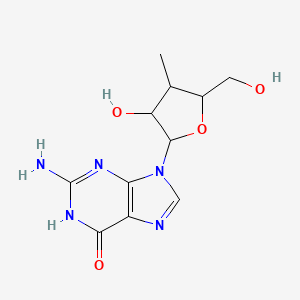
7Uug8LV9NV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone , also known by its identifier 7Uug8LV9NV , is a heterocyclic organic compound It belongs to the pyrimidinone class, characterized by a pyrimidine ring with a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization Reaction: The key step involves cyclization, where the substituted aniline reacts with ethyl acetoacetate under acidic or basic conditions to form the pyrimidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with DNA synthesis or protein function, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimethamine: An antimalarial drug with a similar pyrimidine structure.
Trimethoprim: An antibiotic that also contains a pyrimidine ring.
Uniqueness
6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
This detailed overview provides a comprehensive understanding of 6-amino-5-(4-chlorophenyl)-4-ethyl-2(1H)-pyrimidinone, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
93456-61-2 |
|---|---|
Molekularformel |
C12H12ClN3O |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
4-amino-5-(4-chlorophenyl)-6-ethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H12ClN3O/c1-2-9-10(11(14)16-12(17)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17) |
InChI-Schlüssel |
AXQZDZBJECJYPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=O)N1)N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)






![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)


amine](/img/structure/B12096755.png)

